molecular formula C16H10Cl2INO3S B15010479 5,7-Dichloroquinolin-8-yl 5-iodo-2-methylbenzenesulfonate

5,7-Dichloroquinolin-8-yl 5-iodo-2-methylbenzenesulfonate

Cat. No.: B15010479
M. Wt: 494.1 g/mol
InChI Key: IRHCOWFSFQRBCV-UHFFFAOYSA-N
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Description

5,7-Dichloroquinolin-8-yl 5-iodo-2-methylbenzene-1-sulfonate is a complex organic compound that features both quinoline and benzene sulfonate moieties

Properties

Molecular Formula

C16H10Cl2INO3S

Molecular Weight

494.1 g/mol

IUPAC Name

(5,7-dichloroquinolin-8-yl) 5-iodo-2-methylbenzenesulfonate

InChI

InChI=1S/C16H10Cl2INO3S/c1-9-4-5-10(19)7-14(9)24(21,22)23-16-13(18)8-12(17)11-3-2-6-20-15(11)16/h2-8H,1H3

InChI Key

IRHCOWFSFQRBCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)I)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloroquinolin-8-yl 5-iodo-2-methylbenzene-1-sulfonate typically involves multiple steps:

    Formation of 5,7-Dichloroquinolin-8-ol: This can be achieved through the chlorination of quinolin-8-ol.

    Iodination of 2-Methylbenzenesulfonic Acid:

    Coupling Reaction: The final step involves coupling the 5,7-dichloroquinolin-8-ol with the iodinated 2-methylbenzenesulfonic acid under suitable conditions, often using a base and a coupling agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety.

    Reduction: Reduction reactions can occur, especially at the sulfonate group.

    Substitution: Both the quinoline and benzene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5,7-Dichloroquinolin-8-yl 5-iodo-2-methylbenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5,7-Dichloroquinolin-8-yl 5-iodo-2-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The sulfonate group can enhance the compound’s solubility and facilitate its interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dichloroquinolin-8-yl 5-chloro-2-methylbenzene-1-sulfonate
  • 5,7-Diiodo-8-hydroxyquinoline
  • 5-Chloro-8-quinolinol

Uniqueness

5,7-Dichloroquinolin-8-yl 5-iodo-2-methylbenzene-1-sulfonate is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the quinoline and benzene sulfonate moieties provides a distinct profile that can be leveraged for specific applications in medicinal chemistry and materials science.

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